N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
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Overview
Description
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring through a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The thiophene ring contributes to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
- N-{[3-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide
Uniqueness
N-{[3-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the thiophene ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the thiophene ring enhances the compound’s electronic properties. This combination makes it particularly suitable for applications in drug discovery and materials science.
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS2/c14-13(15,16)8-3-1-4-9(7-8)17-12(20)18-11(19)10-5-2-6-21-10/h1-7H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREDBSJEHVADCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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